Perlapine
Overview
Description
Perlapine is sold under the brand names Hypnodine and Pipnodine . It is a hypnotic and sedative of the tricyclic group which is marketed in Japan . It acts primarily as a potent antihistamine, and also has anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activity .
Molecular Structure Analysis
Perlapine has a molecular formula of C19H21N3 . Its average mass is 291.390 Da and its monoisotopic mass is 291.173553 Da .
Physical And Chemical Properties Analysis
Perlapine has a density of 1.2±0.1 g/cm3 . Its boiling point is 437.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.4±3.0 kJ/mol . The flash point is 218.1±31.5 °C . The index of refraction is 1.646 . The molar refractivity is 90.7±0.5 cm3 .
Scientific Research Applications
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Antipsychotic Research
- Summary : Perlapine is a hypnotic and sedative of the tricyclic group . It has been suggested that Perlapine should be reexamined for antipsychotic properties .
- Methods : The research involves comparing the effects of Perlapine with other antipsychotic drugs, particularly its effect on dopamine receptors .
- Results : The results suggest discrepancies between the dopamine receptors relevant to antipsychotic activity in humans and those that regulate prolactin secretion in rats .
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Prolactin Secretion Research
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Motor Activity Depression Research
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Central Muscle-Relaxation Research
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Telencephalic Sleep Phase Research
- Summary : Perlapine has been studied for its effects on the telencephalic sleep phase .
- Methods : The research involves studying the effects of Perlapine on the telencephalic sleep phase as demonstrated by the EEG of the rat .
- Results : Perlapine has shown prominent effects in increasing the telencephalic sleep phase .
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DREADDs Research
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Antihistamine Research
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Anticholinergic Research
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Antiserotonergic Research
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Antiadrenergic Research
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Antidopaminergic Research
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Dopamine D1 Receptor Research
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Hypnotic and Sedative Research
- Summary : Perlapine is marketed in Japan under the brand names Hypnodine and Pipnodine as a hypnotic and sedative of the tricyclic group .
- Methods : The research involves studying the effects of Perlapine as a hypnotic and sedative .
- Results : Perlapine has shown prominent effects as a hypnotic and sedative .
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Sleep Research
- Summary : Perlapine has been studied for its effects on sleep .
- Methods : The research involves studying the effects of Perlapine on the sleep of subjects .
- Results : Perlapine decreased intra-sleep restlessness (frequency of shifts into stage 1 sleep or wakefulness) and also decreased paradoxical sleep duration, but did not alter stages 3+4 sleep .
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Dopamine D2 Receptor Research
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Serotonin 5-HT2A Receptor Research
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α1-Adrenergic Receptor Research
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α2-Adrenergic Receptor Research
Safety And Hazards
Perlapine should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . Prolonged or repeated exposure should be avoided . Safety goggles with side-shields should be worn for eye protection . Protective gloves should be used for hand protection . Impervious clothing should be worn for skin and body protection . A suitable respirator should be used for respiratory protection .
Future Directions
Perlapine has been suggested as a potential ligand for certain DREADDs . It is a potent agonist at muscarinic based DREADDs such as the excitatory hM3Dq, hM1Dq and inhibitory hM4Di DREADDs . It exhibits >10,000-fold selectivity for hM3Dq over wildtype hM3 and interacts with wildtype hM1 and hM4 receptors with relatively low affinity .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048758 | |
Record name | Perlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perlapine | |
CAS RN |
1977-11-3 | |
Record name | Perlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perlapine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERLAPINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.